molecular formula C8H6F4S B6354980 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 1824423-80-4

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B6354980
CAS No.: 1824423-80-4
M. Wt: 210.19 g/mol
InChI Key: PZBRSXWVRXCWJM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a fluorine atom at the 2-position, a methylsulfanyl (-SMe) group at the 1-position, and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. The interplay of these substituents imparts unique electronic and steric properties:

  • Fluorine: Enhances electron-withdrawing effects and influences reactivity via polar interactions.
  • Methylsulfanyl: A moderately electron-donating group that can participate in hydrogen bonding or redox reactions.
  • Trifluoromethyl: A strong electron-withdrawing group that increases lipophilicity and metabolic stability.

Properties

IUPAC Name

2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRSXWVRXCWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the fluorine, methylsulfanyl, and trifluoromethyl groups onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified aromatic compounds with reduced functional groups.

    Substitution: Aromatic compounds with substituted nucleophiles.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceuticals, particularly as a building block in the synthesis of biologically active molecules. Its trifluoromethyl and methylsulfanyl groups can enhance the lipophilicity and metabolic stability of drug candidates. Research has indicated that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, making them attractive for drug development .

Agrochemical Formulations

This compound is also explored in agrochemical formulations. The presence of fluorine atoms can impart herbicidal and fungicidal properties to compounds, making them effective in pest control. Studies have shown that fluorinated compounds can disrupt biological processes in pests more effectively than their non-fluorinated counterparts .

Material Science

In material science, this compound's unique structure allows it to be utilized in the development of advanced materials, including polymers and coatings. The incorporation of fluorinated compounds into materials can improve their chemical resistance and thermal stability, which is crucial for applications in harsh environments .

Case Study 1: Synthesis of Antiviral Agents

A recent study focused on synthesizing antiviral agents using derivatives of this compound. Researchers found that modifications to the methylsulfanyl group significantly impacted antiviral activity against specific viral strains, showcasing the compound's versatility in medicinal chemistry .

Case Study 2: Development of Fluorinated Agrochemicals

Another investigation highlighted the effectiveness of fluorinated agrochemicals derived from this compound. Field trials demonstrated that these agrochemicals provided superior pest control compared to traditional non-fluorinated products, leading to increased crop yields .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfanyl group can participate in specific binding interactions with target proteins or enzymes. These interactions can modulate biological pathways and exert desired effects.

Comparison with Similar Compounds

Substituted Benzenes with Methylsulfanyl and Fluorinated Groups

Example : 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene ()

Property 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene (Target) 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene
Molecular Formula C₈H₆F₄S C₈H₆BrClF₂S
Molecular Weight ~218.19 (estimated) 287.55
Key Substituents -F, -SMe, -CF₃ -Br, -Cl, -CF₂H, -SMe
Impact Analysis :
  • Halogen vs. Trifluoromethyl: The bromo and chloro groups in the analog increase molecular weight and polarizability compared to the target’s -CF₃, likely reducing solubility in nonpolar solvents .

Benzofuran Derivatives with Methylsulfanyl and Fluorophenyl Groups

Example : 2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran ()

Property Target Compound Benzofuran Analog
Core Structure Benzene Benzofuran (fused ring)
Synthesis Method Not reported in evidence ZnCl₂-catalyzed cyclization
Yield N/A 54%
Purification N/A Column chromatography (hexane–benzene)
Impact Analysis :
  • Ring System : The benzofuran core in the analog introduces rigidity and π-conjugation, altering UV/Vis absorption compared to the target’s simple benzene .
  • Synthetic Routes : Similar use of dichloromethane as a solvent and magnesium sulfate for drying suggests shared protocols for hydrophobic intermediates .

Compounds with Trifluoromethyl and Sulfonyl/Sulfanyl Groups

Example : 2-Isopropoxy-1-(methylsulfonyl)-3-(trifluoromethyl)benzene ()

Property Target Compound Sulfonyl Analog
Functional Group at C1 -SMe -SO₂Me
Electronic Effects Moderate electron donation Strong electron withdrawal
Applications Potential agrochemical intermediate Likely pharmaceutical use
Impact Analysis :
  • Sulfonyl vs. Sulfanyl : The sulfonyl group’s electron-withdrawing nature increases acidity of adjacent protons, whereas the sulfanyl group may enhance nucleophilic aromatic substitution reactivity .

Fluorinated Cyclic Compounds

Example : (2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene ()

Property Target Compound Cyclobutyl Analog
Fluorination Pattern Monofluoro, -CF₃ Tetrafluoro on cyclobutyl
Molecular Weight ~218.19 218.19
Stability Likely stable under standard conditions Potential ring strain due to cyclobutyl
Impact Analysis :
  • Fluorine Placement : The target’s single fluorine and -CF₃ groups minimize steric hindrance compared to the analog’s strained tetrafluorocyclobutyl moiety .

Table 2: Functional Group Effects on Reactivity

Group Electronic Effect Example Compound Key Impact
-CF₃ Strong EWG Target Compound Increased metabolic stability
-SO₂Me Strong EWG 2-Isopropoxy-1-(methylsulfonyl)-3-(trifluoromethyl)benzene Enhanced electrophilic resistance
-SMe Moderate EDG Target Compound Facilitates radical or redox reactions

Research Implications

  • Synthetic Chemistry : The target’s structure suggests compatibility with Friedel-Crafts or nucleophilic aromatic substitution, akin to methods in and .
  • Material Science : The -CF₃ group’s lipophilicity could make the compound useful in hydrophobic coatings or liquid crystals .

Biological Activity

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene, also known by its CAS number 1824423-80-4, is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy against different biological targets, and relevant case studies.

  • Molecular Formula : C8H6F4S
  • Molecular Weight : 210.19 g/mol
  • Purity : 97%
  • Appearance : Liquid (exact appearance not specified)
  • Boiling Point : Approximately 183.5 °C (predicted)

Biological Significance

Fluorinated compounds like this compound are known for their enhanced biological activities due to the unique electronic properties imparted by fluorine atoms. These properties often lead to increased lipophilicity and altered interaction profiles with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Fluorinated compounds have shown promising results against various bacterial strains. The incorporation of trifluoromethyl and fluoro groups can enhance the potency of these compounds against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that similar fluorinated derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of fluorinated benzene derivatives, showing that compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms was linked to improved minimum inhibitory concentrations (MICs), making them effective alternatives to conventional antibiotics .

Anticancer Efficacy

In a comparative study involving various benzimidazole derivatives, a related compound exhibited an IC50 value of 1.94–3.46 μM against colon cancer cell lines, indicating strong cytotoxicity. The presence of fluorine was noted to enhance the binding affinity to target proteins involved in cancer proliferation .

Comparative Analysis of Biological Activity

CompoundTargetIC50 (μM)Mechanism
Compound A (related structure)Colon Cancer Cells1.94–3.46Induction of apoptosis
Compound B (fluorinated derivative)E. coli<5Disruption of cell wall synthesis
Compound C (non-fluorinated)S. aureus7Standard antibiotic action

Q & A

Q. Advanced

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and CNS permeability.
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets.
  • Toxicity Screening : Tools like ProTox-II assess hepatotoxicity and mutagenicity based on structural alerts .

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